1-Methyl-5-(oxiran-2-yl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

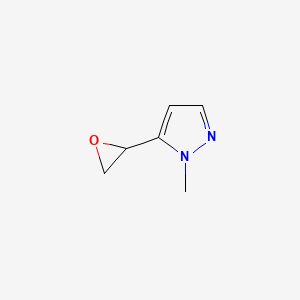

1-Methyl-5-(oxiran-2-yl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a methyl group at the 1-position and an oxirane (epoxide) ring at the 5-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-pyrazole with an epoxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions. The reaction typically proceeds at room temperature and yields the desired epoxide product.

Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation processes using similar reagents and conditions as in laboratory synthesis. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

Reduction: Reduction of the oxirane ring can yield alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted pyrazoles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products:

Oxidation: Diols.

Reduction: Alcohols.

Substitution: Substituted pyrazoles with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential

The pyrazole moiety is widely recognized for its therapeutic potential, including anti-cancer, anti-diabetic, anti-inflammatory, and anti-bacterial activities. The incorporation of the oxirane group into the pyrazole structure enhances its reactivity and biological profile. Research indicates that compounds containing the pyrazole nucleus have been developed into several drug-like molecules with promising bioactivities .

Synthesis of Novel Compounds

Recent studies have focused on synthesizing novel pyrazole derivatives, including those with oxirane rings. For example, a study highlighted the synthesis of functionalized phenylaminopyrazoles that demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancers . The structural modifications enabled by the oxirane group allow for diverse synthetic pathways leading to compounds with enhanced biological activity.

Case Study: Anti-Cancer Activity

A notable case study involved the evaluation of a library of phenylaminopyrazoles for their anti-proliferative effects on cancer cell lines. The results indicated that certain derivatives blocked cell proliferation and induced apoptosis in K562 leukemia cells, showcasing the potential of 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole derivatives as anti-cancer agents .

Agricultural Applications

Insecticidal Properties

The insecticidal activity of pyrazole derivatives has been a significant area of research. A study demonstrated that compounds synthesized from chalcones with oxirane rings exhibited remarkable insecticidal activity against pests such as Plodia interpunctella and Nilaparvata lugens. These findings suggest that this compound could be developed into effective agrochemicals .

Table 1: Insecticidal Activity Comparison

| Compound | Target Pest | Activity Level |

|---|---|---|

| This compound | Plodia interpunctella | High |

| Reference Compound (Thiamethoxam) | Nilaparvata lugens | Moderate |

Materials Science

Coordination Chemistry

The unique properties of this compound make it a candidate for use in materials science, particularly in coordination chemistry. Its ability to act as a ligand in various metal complexes opens avenues for applications in catalysis and materials development . The proton-responsive nature of pyrazoles allows them to be utilized in designing responsive materials.

Case Study: Catalytic Applications

Research has indicated that pyrazole complexes can serve as efficient catalysts in various reactions due to their ability to stabilize reactive intermediates. Investigations into the catalytic properties of this compound complexes have shown promise in enhancing reaction rates and selectivity in organic transformations .

Mecanismo De Acción

The mechanism of action of 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The pyrazole ring may also interact with specific enzymes or receptors, modulating their activity and resulting in various physiological responses.

Comparación Con Compuestos Similares

- 1-Methyl-5-(oxiran-2-yl)-1H-indole

- 1-Methyl-5-(oxiran-2-yl)-1H-imidazole

Comparison: 1-Methyl-5-(oxiran-2-yl)-1H-pyrazole is unique due to the presence of both a pyrazole ring and an oxirane ring. Compared to similar compounds like 1-Methyl-5-(oxiran-2-yl)-1H-indole and 1-Methyl-5-(oxiran-2-yl)-1H-imidazole, it offers distinct reactivity and potential applications. The pyrazole ring imparts different electronic properties and biological activity compared to indole and imidazole derivatives.

Actividad Biológica

1-Methyl-5-(oxiran-2-yl)-1H-pyrazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including cytotoxicity, anti-inflammatory effects, and potential applications in treating various diseases. The information is derived from multiple sources to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

- Molecular Formula : C₆H₈N₂O

- SMILES : CN1C(=CC=N1)C2CO2

- InChI : InChI=1S/C6H8N2O/c1-8-5(2-3-7-8)6-4-...

The oxirane group in the structure contributes to its reactivity and potential biological activity.

1. Cytotoxic Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study reported that analogs of pyrazole derivatives demonstrated potent antiproliferative activity, with some compounds showing IC₅₀ values as low as 0.26 μM against specific cancer cell lines such as MCF7 .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound 1 | MCF7 | 39.70 |

| Compound 5 | MDA-MB-231 | 0.26 |

2. Anti-inflammatory Effects

The compound has shown promise in inhibiting inflammatory pathways. A review highlighted that pyrazole derivatives can modulate the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Some derivatives were noted to have higher COX-1 inhibitory activity compared to standard drugs like Meloxicam .

3. Antinociceptive Properties

The antinociceptive (pain-relieving) properties of pyrazole derivatives have been documented, indicating their potential use in pain management therapies. One study demonstrated that certain pyrazole compounds significantly reduced pain responses in animal models, comparable to traditional analgesics .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Caspase Activation : The compound influences caspase pathways, which are critical in apoptosis and cellular survival mechanisms .

- Enzyme Inhibition : It shows inhibitory effects on metabolic enzymes relevant to neurodegenerative disorders, such as acetylcholinesterase (AChE) and carbonic anhydrase (hCA) .

Case Study 1: Anticancer Activity

In a comparative study of several pyrazole derivatives, this compound was tested against a panel of cancer cell lines. The results demonstrated its capability to induce apoptosis selectively in malignant cells while sparing normal cells, suggesting a favorable safety profile.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of pyrazole derivatives, including this compound. The study found that these compounds could reduce oxidative stress markers in neuronal cultures, indicating potential for treating neurodegenerative diseases.

Propiedades

IUPAC Name |

1-methyl-5-(oxiran-2-yl)pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-8-5(2-3-7-8)6-4-9-6/h2-3,6H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUZKDWFFKAVOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.